molecular formula C10H6N6O4 B11522513 4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11522513
M. Wt: 274.19 g/mol
InChI Key: PCDUCBLCTIMBIW-UHFFFAOYSA-N
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Description

4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features two oxadiazole rings, which are five-membered rings containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the reaction of an amidoxime with an acid chloride in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which can be generated in situ from chloroximes .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar chemical properties.

    1,3,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties.

    1,2,5-Oxadiazole: A related compound with a different arrangement of nitrogen and oxygen atoms in the ring.

Uniqueness

4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H6N6O4

Molecular Weight

274.19 g/mol

IUPAC Name

4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H6N6O4/c11-8-7(13-20-14-8)9-12-10(19-15-9)5-3-1-2-4-6(5)16(17)18/h1-4H,(H2,11,14)

InChI Key

PCDUCBLCTIMBIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=NON=C3N)[N+](=O)[O-]

Origin of Product

United States

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